1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate
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Overview
Description
1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate is a chemical compound with the molecular formula C13-H22-Br-N.C4-H4-O4 . This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate typically involves the bromination of adamantane derivatives followed by amination and subsequent reaction with maleic acid to form the maleate salt. One common method involves the reaction of 1-adamantaneethylamine with bromine to introduce the bromo group, followed by methylation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation can produce imines .
Scientific Research Applications
1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure
Mechanism of Action
The mechanism of action of 1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate involves its interaction with specific molecular targets. The adamantane structure provides a rigid framework that can interact with biological membranes and proteins, potentially disrupting their function. The bromo and amine groups can form specific interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanemethylamine: A similar compound with a methyl group instead of the bromo group.
2-Bromo-1-adamantane: Lacks the amine group but contains the bromo group.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate is unique due to the combination of the adamantane core, bromo group, and amine group, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
59177-64-9 |
---|---|
Molecular Formula |
C17H26BrNO4 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-bromo-N-ethyl-N-methyladamantan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H22BrN.C4H4O4/c1-3-15(2)13-7-9-4-10(8-13)6-11(5-9)12(13)14;5-3(6)1-2-4(7)8/h9-12H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
PDIGNNHNZDWKHR-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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